molecular formula C14H11IO2 B8391288 1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone

1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone

Cat. No. B8391288
M. Wt: 338.14 g/mol
InChI Key: IKGHONGKLWNTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone is a useful research compound. Its molecular formula is C14H11IO2 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4'-Hydroxy-3'-iodo-1,1'-biphenyl-3-yl)ethanone

Molecular Formula

C14H11IO2

Molecular Weight

338.14 g/mol

IUPAC Name

1-[3-(4-hydroxy-3-iodophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11IO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(15)8-12/h2-8,17H,1H3

InChI Key

IKGHONGKLWNTNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 136A (5.76 g, 27 mmol) was suspended in concentrated aqueous ammonia (400 mL) and treated with a solution of potassium iodide (23.3 g, 140 mmol) and iodine (7.24 g, 28.5 mmol) in water (100 mL). As the reaction did not go to completion, the mixture was treated with a second solution of potassium iodide (15.8 g, 95 mmol) and iodine (4.83 g, 19 mmol) in water (50 mL). After an hour the ammonia was removed under reduced pressure on a rotary evaporator. The mixture was extracted with EtOAc, and the combined organic phases were washed consecutively with pH 6 potassium phosphate buffer and brine, then dried (Na2SO4), concentrated, and chromatographed through silica with 1% acetic acid in a gradient of 0 to 5% EtOAc/CH2Cl2 to provide the title compound as a beige powder (21% yield). MS (ESI APCI negative ion detection) m/z 337 (M−H)−; 1HNMR (300 MHz, CDCl3) δ 2.65 (s, 3H), 5.37 (bs, 1H), 7.08 (d, 1H), 7.48-7.55 (m, 2H), 7.71 (ddd, 1H), 7.88-7.93 (m, 2H), 8.09 (dd, 1H).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
7.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
4.83 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
21%

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